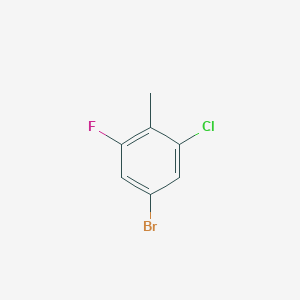

5-Bromo-1-chloro-3-fluoro-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBERASGCRWMSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene

An In-Depth Technical Guide to 5-Bromo-1-chloro-3-fluoro-2-methylbenzene: Synthesis, Properties, and Applications

This technical guide offers a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers in synthetic organic chemistry, drug discovery, and materials science. Due to the specificity of this substitution pattern, direct experimental data is sparse. This document, therefore, synthesizes information from closely related isomers and foundational chemical principles to provide a robust profile. We will delve into its structure, physicochemical properties, plausible synthetic routes, characteristic reactivity, and its potential as a strategic building block in modern chemical development.

Molecular Structure and Nomenclature

The precise arrangement of substituents on the benzene ring is critical to the molecule's properties and reactivity. For the target compound, the IUPAC name is This compound . The structure is defined by a toluene core with halogen atoms positioned at key locations, creating a unique electronic and steric environment.

-

Molecular Formula: C₇H₅BrClF

-

CAS Number: Not explicitly assigned in available literature. A closely related isomer, 1-Bromo-5-chloro-2-fluoro-3-methylbenzene, has the CAS number 146948-69-8.[3][4]

-

Canonical SMILES: Cc1c(F)cc(Br)cc1Cl

-

InChIKey: Generated based on structure.

The presence of four different substituents (methyl, fluorine, chlorine, bromine) makes this a chiral molecule if considering atropisomerism, though the rotation barrier is likely low. The interplay between the electron-donating methyl group and the electron-withdrawing halogens dictates its chemical behavior.

Physicochemical Properties

Quantitative physical data for this specific isomer is not widely published. The following table summarizes computed properties and estimates based on analogous compounds.

| Property | Value / Description | Source |

| Molecular Weight | 223.47 g/mol | [1][2] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | General observation for similar compounds. |

| Boiling Point | Not determined. Estimated to be >200 °C at atmospheric pressure. | Inferred from similar halogenated toluenes. |

| Density | Not determined. Estimated to be >1.6 g/cm³. | Inferred from similar compounds. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate). | The hydrophobic character of the molecule suggests this solubility profile.[3] |

| XLogP3 | ~3.7 | Computed for similar isomers.[2][5] |

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While a specific, validated synthesis for this compound is not published, a logical retrosynthetic analysis suggests a multi-step pathway starting from a more common precursor, such as a substituted aniline. The following diagram illustrates a plausible forward synthesis, leveraging common and reliable organic reactions like diazotization and Sandmeyer reactions.[6][7]

Caption: Proposed synthesis of the target compound via diazotization of an aniline precursor.

Core Reactivity Insights

The reactivity of this compound is governed by the unique electronic contributions of its substituents.

-

Causality of Reactivity : The methyl group is an ortho-, para-director and weakly activating. Conversely, the halogens are ortho-, para-directors but are deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal. The combined effect makes further electrophilic substitution challenging and likely to be directed by the methyl group to the C6 position.

-

Site-Selective Cross-Coupling : The carbon-halogen bonds offer distinct handles for metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the selective introduction of aryl, alkyl, or amine groups at the C5 position while leaving the C1-Cl bond intact for subsequent transformations. The C-F bond is generally unreactive in these contexts. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.[3][8]

Applications in Research and Development

Halogenated aromatic compounds are fundamental building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries.[8][9]

-

Drug Discovery : The introduction of halogens, particularly fluorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[9] this compound serves as a versatile scaffold, allowing for the systematic elaboration of molecular complexity to generate libraries of potential therapeutic agents.

-

Agrochemicals : Its structure can be incorporated into novel herbicides and fungicides. The specific halogenation pattern can contribute to the compound's biological activity and environmental persistence profile.[8]

-

Materials Science : Polysubstituted benzene derivatives are used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where specific electronic properties are required.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step methodology for a Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, demonstrating the utility of the C-Br bond for selective functionalization.

Objective : To synthesize 5-(4-methoxyphenyl)-1-chloro-3-fluoro-2-methylbenzene.

Methodology Workflow

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition : Add (4-methoxyphenyl)boronic acid (1.2 eq).

-

Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing : Seal the flask with a septum and sparge the mixture with argon gas for 15-20 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition : Under a positive pressure of argon, add potassium carbonate (K₂CO₃, 2.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Reaction : Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium chloride (brine).

-

Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

General Hazards : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5][10] Causes skin and serious eye irritation.[5][11]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling : Avoid breathing vapors or dust. Wash hands thoroughly after handling.[11][12] Keep the container tightly closed and store it in a cool, dry place.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, highlighting its potential as a valuable intermediate for scientific innovation. Researchers are encouraged to use this information as a starting point for their own investigations and applications.

References

- 1. 5-Bromo-1-chloro-2-fluoro-3-methylbenzene 95% | CAS: 1160574-49-1 | AChemBlock [achemblock.com]

- 2. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 146948-69-8: 1-Bromo-5-cloro-2-fluoro-3-metilbenceno [cymitquimica.com]

- 4. 146948-69-8|1-Bromo-5-chloro-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]

- 5. 1-Bromo-2-chloro-5-fluoro-4-methylbenzene | C7H5BrClF | CID 2773272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-5-chloro-2-fluoro-3-methylbenzene: Synthesis, Properties, and Applications

A Note on the Target Compound: This technical guide focuses on the halogenated aromatic compound 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (CAS Number: 146948-69-8) . The initially requested compound, "5-Bromo-1-chloro-3-fluoro-2-methylbenzene," could not be definitively identified with a corresponding CAS number in a comprehensive search of publicly available chemical databases. Therefore, this guide provides an in-depth analysis of a closely related, structurally significant, and commercially available isomer to serve the interests of researchers, scientists, and drug development professionals.

Introduction

Halogenated benzene derivatives are fundamental building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Their utility stems from the unique electronic properties conferred by halogen substituents, which can modulate a molecule's reactivity, lipophilicity, and metabolic stability. 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is a polysubstituted aromatic compound that presents a versatile scaffold for the synthesis of more complex molecules. The presence of three different halogen atoms (bromine, chlorine, and fluorine) at distinct positions on the benzene ring allows for regioselective transformations, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the cornerstone of scientific research. The IUPAC name and CAS number for the subject of this guide are provided below, along with its key physicochemical properties.

| Identifier | Value |

| IUPAC Name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene |

| CAS Number | 146948-69-8 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [1] |

| Synonyms | 3-Bromo-2-fluoro-5-chlorotoluene, 3-bromo-5-chloro-2-fluorotoluene |

Physicochemical Data:

| Property | Value | Source |

| Appearance | Solid, Low Melting Solid | [1] |

| Purity | ≥95% | [1] |

Synthesis of Halogenated Methylbenzenes: A General Overview

The synthesis of polysubstituted benzene derivatives like 1-Bromo-5-chloro-2-fluoro-3-methylbenzene often involves a multi-step process that leverages the directing effects of the substituents on an aromatic ring. While a specific, peer-reviewed synthesis for 1-Bromo-5-chloro-2-fluoro-3-methylbenzene was not found in the initial search, a general synthetic strategy can be proposed based on established organic chemistry principles. A common approach involves the sequential halogenation of a simpler, commercially available starting material.

For instance, a plausible synthetic route could start from a substituted toluene, followed by a series of electrophilic aromatic substitution reactions (chlorination, bromination, and fluorination or introduction of a fluorine-containing group). The order of these steps is crucial to ensure the desired regioselectivity.

Below is a conceptual workflow for the synthesis of a polysubstituted benzene derivative, illustrating the logical progression from a starting material to the final product.

Caption: A conceptual workflow for the multi-step synthesis of a polysubstituted benzene derivative.

A more specific, documented synthetic approach for a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, involves the diazotization and reduction of a substituted aniline precursor.[2] This highlights a common strategy in aromatic chemistry where an amino group is used as a directing group and then replaced.

Reactivity and Potential Applications

The chemical reactivity of 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is dictated by the electronic effects of its substituents. The halogens, being electron-withdrawing, deactivate the ring towards electrophilic substitution but also act as ortho-, para-directors (with the exception of the fluorine which is a weak activator). The methyl group is an activating, ortho-, para-director. This complex interplay of electronic effects makes the compound a versatile intermediate.

The presence of multiple halogen atoms allows for selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine or chlorine positions, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery and materials science.

Potential Applications:

-

Pharmaceutical Synthesis: As an intermediate, this compound can be used to build more complex molecules with potential biological activity.[1] Halogenated organic compounds are prevalent in many approved drugs.

-

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on halogenated aromatic building blocks.[1]

-

Materials Science: Polysubstituted benzenes can be used as monomers or precursors for specialty polymers and other advanced materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-5-chloro-2-fluoro-3-methylbenzene was not retrieved, general safety precautions for halogenated aromatic compounds should be strictly followed. These compounds are often irritating to the skin, eyes, and respiratory system. Some may be harmful if swallowed or absorbed through the skin.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

For detailed safety information, it is crucial to consult the manufacturer's SDS for the specific compound being used.

Conclusion

1-Bromo-5-chloro-2-fluoro-3-methylbenzene is a valuable chemical intermediate with significant potential in various fields of chemical research and development. Its polysubstituted nature allows for a high degree of synthetic flexibility, making it an attractive building block for the creation of novel and complex molecules. As with any chemical reagent, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene

Introduction

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a polysubstituted aromatic compound with potential applications in the synthesis of novel pharmaceutical and agrochemical agents. Its complex substitution pattern presents a unique opportunity to explore the nuances of modern spectroscopic techniques. This guide provides a comprehensive analysis of the predicted spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles and methodologies discussed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to predict, interpret, and acquire high-quality spectroscopic data for complex aromatic systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the four different substituents. The position of each proton on the benzene ring dictates its local electronic environment and, consequently, its resonance frequency.

Substituent Effects on Aromatic Proton Chemical Shifts:

The chemical shifts of aromatic protons can be estimated by considering the additive effects of each substituent on the base chemical shift of benzene (~7.3 ppm).[1]

-

-Cl (Chloro): An electron-withdrawing group that deshields ortho and para protons.

-

-Br (Bromo): Similar to chloro, it is an electron-withdrawing group that deshields ortho and para protons.

-

-F (Fluoro): A highly electronegative, electron-withdrawing group that also possesses electron-donating capabilities through resonance, leading to more complex shielding/deshielding effects.

-

-CH₃ (Methyl): An electron-donating group that shields ortho and para protons, causing their signals to appear at a lower chemical shift (upfield).

Predicted ¹H NMR Data Summary:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 7.0 - 7.2 | Doublet of doublets (dd) | J(H-F) ≈ 5-7, J(H-H) ≈ 2-3 |

| -CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the attached substituents.[2] Halogen atoms, in particular, have a significant effect on the chemical shifts of the carbons to which they are bonded.[3]

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (-Cl) | 130 - 135 |

| C-2 (-CH₃) | 125 - 130 |

| C-3 (-F) | 158 - 163 (doublet, ¹J(C-F)) |

| C-4 | 115 - 120 (doublet, ²J(C-F)) |

| C-5 (-Br) | 118 - 123 |

| C-6 | 128 - 133 (doublet, ³J(C-F)) |

| -CH₃ | 15 - 20 |

Predicted ¹⁹F NMR Spectral Data

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for structural elucidation.[4][5] The chemical shift of the fluorine atom will be influenced by the other substituents on the aromatic ring. It is expected to appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data Summary:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -125 | Multiplet |

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch[6] |

| 2975 - 2850 | -CH₃ stretch |

| 1600 - 1450 | Aromatic C=C in-ring stretch[6] |

| 1250 - 1100 | C-F stretch |

| 850 - 550 | C-Cl stretch[7] |

| 690 - 515 | C-Br stretch[7] |

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) of this compound will likely result in a prominent molecular ion peak. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be characteristic.[8]

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is expected to proceed through several key pathways:

-

Loss of a methyl radical (-•CH₃): A common fragmentation for methylated aromatic compounds.[9]

-

Loss of a bromine radical (-•Br): Cleavage of the C-Br bond.

-

Loss of a chlorine radical (-•Cl): Cleavage of the C-Cl bond.

-

Sequential loss of halogens and other small molecules.

Predicted Major Fragment Ions:

| m/z (relative to ⁷⁹Br and ³⁵Cl) | Identity |

| 222/224/226 | [M]⁺• (Molecular ion) |

| 207/209/211 | [M - CH₃]⁺ |

| 143/145 | [M - Br]⁺ |

| 187/189 | [M - Cl]⁺ |

Experimental Protocols

NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters (¹H, ¹³C, ¹⁹F):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: ~250 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~200 ppm.

-

Reference: External or internal reference such as CFCl₃.

-

IR Data Acquisition (FT-IR)

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry Data Acquisition (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically in split mode.

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Synthetic Considerations

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of an organic compound.

Conclusion

The structural elucidation of this compound provides an excellent case study in the application of modern spectroscopic techniques. By understanding the fundamental principles of NMR, IR, and MS, and by leveraging predictive tools and established methodologies, researchers can confidently characterize complex molecules. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, enabling a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. image diagram mass spectrum of methylbenzene fragmentation pattern of ions for analysis and identification of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-chloro-3-fluoro-2-methylbenzene is a polysubstituted aromatic compound with significant potential as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its halogen and methyl substituents on the benzene ring offers a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of viable synthetic strategies for obtaining this target molecule, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests several possible disconnections. The carbon-halogen bonds are the most logical points for disconnection. Given the directing effects of the substituents (methyl: ortho-, para-directing; fluoro, chloro, bromo: ortho-, para-directing), the final halogenation step is critical for achieving the desired regiochemistry. Two primary strategies emerge from this analysis:

-

Route 1: Electrophilic Halogenation of a Substituted Fluorotoluene. This approach involves the sequential introduction of chlorine and bromine onto a fluorotoluene backbone. The order of these halogenation steps is crucial and will be determined by the directing effects of the existing substituents.

-

Route 2: Sandmeyer Reaction of a Substituted Aniline. This classic transformation allows for the introduction of a halogen at a specific position via the diazotization of a primary aromatic amine. This route offers excellent regiochemical control.

The following sections will provide a detailed examination of these two synthetic pathways, including step-by-step protocols and a discussion of the critical parameters for success.

Route 1: Electrophilic Halogenation of a Substituted Fluorotoluene

This synthetic strategy commences with a commercially available di-substituted toluene and introduces the remaining halogens through electrophilic aromatic substitution. A logical starting material for this route is 2-Chloro-6-fluorotoluene .

Starting Material: 2-Chloro-6-fluorotoluene

-

CAS Number: 443-85-6

-

Availability: Commercially available from various chemical suppliers.

Synthetic Workflow

The synthesis proceeds via the bromination of 2-chloro-6-fluorotoluene. The directing effects of the existing substituents will guide the incoming bromine atom. The methyl group is an activating ortho-, para-director. The fluorine and chlorine atoms are deactivating ortho-, para-directors. In this case, the position para to the activating methyl group (C4) and ortho to the fluorine (C5) are the most likely sites for electrophilic attack. The steric hindrance from the adjacent methyl and chloro groups will also influence the regioselectivity.

Caption: Synthetic workflow for Route 1.

Experimental Protocol: Bromination of 2-Chloro-6-fluorotoluene

This protocol is adapted from established methods for the bromination of aromatic compounds.[1][2]

Materials:

-

2-Chloro-6-fluorotoluene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-fluorotoluene in dichloromethane. If using a Lewis acid catalyst like FeBr₃, add it to the solution.

-

Reagent Addition: Cool the mixture in an ice bath.

-

Using NBS/H₂SO₄: Slowly add N-bromosuccinimide in small portions, followed by the dropwise addition of concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Using Br₂/FeBr₃: Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. If bromine was used, add a solution of sodium thiosulfate to quench any excess.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the combined organic layers successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Catalyst | Yield (%) | Purity (%) |

| 1 | 2-Chloro-6-fluorotoluene | This compound | NBS or Br₂ | H₂SO₄ or FeBr₃ | 75-85 (estimated) | >95 (after purification) |

Route 2: Sandmeyer Reaction of a Substituted Aniline

This route offers excellent regiochemical control by introducing the bromine atom via a diazonium salt intermediate. A suitable starting material for this pathway is 3-Chloro-5-fluoro-4-methylaniline .

Starting Material: 3-Chloro-5-fluoro-4-methylaniline

Given the potential need to synthesize the starting aniline, a more practical approach would be to start from a commercially available aniline and introduce the other substituents. A plausible starting point is 3-fluoro-2-methylaniline .

Revised Route 2: Starting from 3-Fluoro-2-methylaniline

-

CAS Number: 443-86-7

-

Availability: Commercially available from various chemical suppliers.

Synthetic Workflow

This revised route involves three key steps:

-

Chlorination of 3-fluoro-2-methylaniline.

-

Diazotization of the resulting chloro-fluoro-methylaniline.

-

Sandmeyer Reaction to replace the diazonium group with bromine.

Caption: Synthetic workflow for Route 2.

Experimental Protocols

This multi-step synthesis requires careful control of reaction conditions at each stage.

Step 1: Chlorination of 3-Fluoro-2-methylaniline

-

Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

-

Add N-chlorosuccinimide (NCS) portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it, and concentrate it to obtain the crude 5-chloro-3-fluoro-2-methylaniline, which can be purified by column chromatography.

Step 2 & 3: Diazotization and Sandmeyer Reaction [3][4]

-

Diazotization:

-

Suspend 5-chloro-3-fluoro-2-methylaniline in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |

| 1 | 3-Fluoro-2-methylaniline | 5-Chloro-3-fluoro-2-methylaniline | NCS | 80-90 (estimated) | >95 (after purification) |

| 2 & 3 | 5-Chloro-3-fluoro-2-methylaniline | This compound | NaNO₂, CuBr, HBr | 60-70 (estimated for two steps) | >98 (after purification) |

Comparison of Synthetic Routes

| Parameter | Route 1: Electrophilic Halogenation | Route 2: Sandmeyer Reaction |

| Starting Material | Commercially available 2-Chloro-6-fluorotoluene | Commercially available 3-Fluoro-2-methylaniline |

| Number of Steps | 1 | 3 |

| Regioselectivity | May produce isomeric byproducts, requiring careful purification. | Excellent regiochemical control. |

| Reagents | Potentially hazardous reagents like Br₂ and strong acids. | Involves the formation of potentially unstable diazonium salts. Requires low temperatures. |

| Overall Yield | Potentially higher in a single step. | Moderate overall yield due to multiple steps. |

| Scalability | Generally straightforward to scale up. | Can be challenging to scale up due to the handling of diazonium salts and exothermic reactions. |

Conclusion

Both presented synthetic routes offer viable pathways to this compound.

-

Route 1 is more direct but may present challenges in controlling regioselectivity, potentially leading to difficult purification steps.

-

Route 2 , while longer, provides excellent control over the placement of the bromine substituent, which is often a critical consideration in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

The choice of the optimal route will depend on the specific requirements of the researcher, including the desired purity of the final product, the scale of the synthesis, and the available laboratory equipment and expertise.

References

A Technical Guide to Regioselectivity in the Synthesis of Substituted Halobenzenes

Introduction

Substituted halobenzenes are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise control of substituent placement on the aromatic ring—known as regioselectivity—is paramount, as the isomeric purity of these compounds directly dictates the efficacy, safety, and properties of the final product. This guide provides an in-depth exploration of the principles and practical methodologies governing regioselectivity in the synthesis of substituted halobenzenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offering field-proven insights to navigate the complexities of aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The Foundation of Halobenzene Synthesis

Electrophilic aromatic substitution (EAS) is the cornerstone of introducing halogen atoms to an aromatic ring.[1][2] The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the benzene ring.[3][4]

The Role of Substituents: Directing Effects

Existing substituents on a benzene ring profoundly influence the position of subsequent electrophilic attack by either donating or withdrawing electron density, a phenomenon known as "directing effects".[5][6] These effects are broadly categorized into two types:

-

Activating Groups (Ortho-, Para-Directing): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][7] They stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks the ortho or para positions.[1][5][8] This stabilization arises from the delocalization of the positive charge onto the substituent. Examples include hydroxyl (-OH), alkoxy (-OR), alkyl (-R), and amino (-NH2, -NHR, -NR2) groups.[9][10]

-

Deactivating Groups (Meta-Directing): These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive.[4][7] They destabilize the arenium ion intermediate, especially when attack occurs at the ortho and para positions.[10][11][12] Consequently, the meta position becomes the least deactivated and therefore the preferred site of substitution.[10][11] Common meta-directing groups include nitro (-NO2), cyano (-CN), carbonyl compounds (-CHO, -COR), sulfonic acids (-SO3H), and quaternary ammonium salts (-NR3+).[11][13]

-

Halogens: A Special Case (Ortho-, Para-Directing Deactivators): Halogens are unique in that they are deactivating yet direct incoming electrophiles to the ortho and para positions.[5][9] Their high electronegativity withdraws electron density from the ring via the inductive effect, thus deactivating it. However, they possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate for ortho and para attack.[3][14]

The interplay between inductive and resonance effects determines the overall directing influence of a substituent.[10]

Experimental Protocol: Regioselective Bromination of Toluene

This protocol demonstrates the ortho-, para-directing effect of an activating alkyl group.

Methodology:

-

Catalyst Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), place 0.5 g of iron filings.

-

Reaction Setup: Add 20 mL of toluene to the flask.

-

Bromine Addition: From the dropping funnel, add 5.5 mL of bromine dropwise with stirring. The reaction is exothermic, and the mixture should be cooled in an ice bath to maintain a moderate reaction rate.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes or until the reddish-brown color of bromine disappears.

-

Workup: Quench the reaction by slowly adding 20 mL of water. Separate the organic layer and wash it sequentially with 20 mL of 10% aqueous sodium hydroxide solution and then with 20 mL of water.

-

Purification: Dry the organic layer over anhydrous calcium chloride and remove the toluene by distillation. The resulting mixture of o- and p-bromotoluene can be analyzed by gas chromatography to determine the isomeric ratio.

Causality: The methyl group of toluene is an electron-donating group that activates the ring and stabilizes the arenium ion intermediate at the ortho and para positions, leading to a mixture of these two isomers.[4] Steric hindrance from the methyl group slightly disfavors the ortho position, often resulting in the para isomer as the major product.[4][15]

Visualization of Directing Effects

The following diagram illustrates the stabilization of the arenium ion intermediate in the electrophilic bromination of anisole, an activated benzene derivative.

Caption: Arenium ion stabilization in EAS.

Nucleophilic Aromatic Substitution (SNAr): A Contrasting Approach

While aromatic rings are typically electron-rich, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack.[16][17][18] This process, known as nucleophilic aromatic substitution (SNAr), provides a powerful method for synthesizing substituted halobenzenes with regioselectivity often complementary to EAS.[16]

The Addition-Elimination Mechanism

The most common pathway for SNAr is the addition-elimination mechanism.[17][19] This two-step process involves:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20][21]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.[21]

For this mechanism to be effective, strong electron-withdrawing groups (such as -NO2) must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance.[17][19][20]

The Elimination-Addition (Benzyne) Mechanism

In the absence of strong activating groups, aryl halides can undergo nucleophilic substitution in the presence of a very strong base (e.g., NaNH2) via an elimination-addition mechanism.[16][22] This pathway proceeds through a highly reactive benzyne intermediate.[17][22][23] The regioselectivity of this reaction can be complex, as the incoming nucleophile can add to either carbon of the triple bond, potentially leading to a mixture of products.[22] If an inductively electron-withdrawing group is present, the nucleophile preferentially adds to the carbon atom further away from this group.[16]

Experimental Protocol: Synthesis of 2,4-Dinitrochlorobenzene

This protocol illustrates the SNAr mechanism where nitro groups activate the ring for nucleophilic substitution.

Methodology:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1,3-dinitrobenzene in ethanol.

-

Nucleophile Addition: Add a solution of potassium hydroxide in ethanol to the flask.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Product Isolation: The precipitated product, 2,4-dinitrophenoxide, can be collected by filtration. Subsequent acidification will yield 2,4-dinitrophenol. To obtain 2,4-dinitrochlorobenzene, a different synthetic route starting from chlorobenzene would be employed, but this demonstrates the principle of nucleophilic attack on an activated ring.

Causality: The two nitro groups, positioned ortho and para to the site of nucleophilic attack, effectively delocalize the negative charge of the Meisenheimer complex, thereby facilitating the substitution reaction.[19]

Visualization of SNAr Mechanisms

The following diagram contrasts the addition-elimination and benzyne pathways.

Caption: SNAr mechanistic pathways.

Modern Methods: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of substituted halobenzenes, offering unprecedented control over regioselectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are particularly powerful.[24][25]

Principles of Regioselectivity in Cross-Coupling

In substrates with multiple halogen atoms, the regioselectivity of palladium-catalyzed cross-coupling is primarily governed by the relative rates of oxidative addition of the C-X bonds to the palladium(0) catalyst.[26] Generally, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. Furthermore, electronic and steric factors of the substituents on the aromatic ring can influence which C-X bond reacts preferentially.[27][28] Ligand choice is also a critical parameter that can be tuned to control regioselectivity.[28][29]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[24][30][31] The regioselectivity can be finely tuned by the choice of phosphine ligand on the palladium catalyst.[32]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol highlights the selective amination at the C-2 position.[32]

Methodology:

-

Catalyst Preparation: In a glovebox, charge a Schlenk tube with Pd2(dba)3, a suitable phosphine ligand (e.g., SPhos), and sodium tert-butoxide.

-

Reagent Addition: Add 2,4-dichloropyridine and the desired aniline to the tube, followed by an anhydrous solvent such as toluene.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C).

-

Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-amino-4-chloropyridine product.

Causality: The enhanced reactivity of the C-2 position in 2,4-dichloropyridine towards oxidative addition to the palladium catalyst, influenced by the electronic effect of the nitrogen atom in the pyridine ring, leads to the observed regioselectivity.[32]

Visualization of a Catalytic Cycle

The following diagram outlines the general catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Caption: Generalized Pd cross-coupling cycle.

Comparative Analysis of Regioselectivity

The choice of synthetic strategy is crucial for achieving the desired regioselectivity. The following table summarizes the directing effects and typical outcomes of the discussed methods.

| Synthetic Method | Activating Groups | Deactivating Groups | Halogens | Key Determinants of Regioselectivity |

| Electrophilic Aromatic Substitution (EAS) | ortho, para | meta | ortho, para | Electronic effects (resonance and induction) of existing substituents.[3][5][10] Steric hindrance can influence the ortho/para ratio.[4][15][33] |

| Nucleophilic Aromatic Substitution (SNAr) | Requires strong electron-withdrawing groups ortho/para to the leaving group. | Not applicable in the same sense as EAS. | Leaving group ability is F > Cl > Br > I.[20] | Position of electron-withdrawing groups to stabilize the Meisenheimer complex.[17][19] |

| Benzyne Mechanism | Can lead to mixtures of isomers. | Inductive effects direct the nucleophile away from the substituent.[16] | Leaving group ability is I > Br > Cl > F.[16] | Position of the benzyne triple bond and electronic/steric effects on nucleophilic addition.[22][34] |

| Palladium-Catalyzed Cross-Coupling | Influences oxidative addition rate. | Influences oxidative addition rate. | Reactivity order: I > Br > Cl. | Relative rates of oxidative addition, ligand choice, and reaction conditions.[27][28] |

Conclusion

Mastering regioselectivity in the synthesis of substituted halobenzenes is a critical skill for chemists in research and development. A thorough understanding of the underlying mechanistic principles of electrophilic and nucleophilic aromatic substitution, complemented by the strategic application of modern palladium-catalyzed cross-coupling reactions, provides a powerful toolkit for the precise construction of these vital chemical intermediates. By carefully considering the electronic and steric properties of substituents, the nature of the reaction mechanism, and the judicious selection of catalysts and reaction conditions, scientists can achieve the desired isomeric purity essential for the advancement of pharmaceutical and material sciences.

References

- 1. theorango.com [theorango.com]

- 2. byjus.com [byjus.com]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. youtube.com [youtube.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. youtube.com [youtube.com]

- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 11. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. Difference between Ortho para and meta directing groups | Filo [askfilo.com]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. youtube.com [youtube.com]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. byjus.com [byjus.com]

- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 19. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. youtube.com [youtube.com]

- 22. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 23. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 32. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. | Semantic Scholar [semanticscholar.org]

- 33. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms for Polysubstituted Benzene

Abstract

Electrophilic Aromatic Substitution (EAS) is a cornerstone of modern organic synthesis, fundamental to the creation of a vast array of functionalized aromatic compounds that form the backbone of pharmaceuticals, agrochemicals, and materials science.[1][2] While the principles of EAS on monosubstituted benzene are well-established, predicting the regiochemical outcome on polysubstituted systems presents a significant challenge. This guide provides an in-depth analysis of the controlling factors—electronic effects, steric hindrance, and the interplay between multiple substituents—that govern the selectivity of these critical reactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond textbook rules to explore the mechanistic causality behind observed outcomes, offering predictive models, practical case studies, and a detailed experimental protocol to bridge theory with practice.

Introduction: The Challenge of Polysubstitution

The functionalization of aromatic rings via EAS is a pivotal process in synthetic chemistry.[1][2] The reaction involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, proceeding through a cationic intermediate known as an arenium ion or sigma complex.[1] The stability of this intermediate dictates both the rate of reaction and the position of substitution.

When a single substituent is present, its electronic properties—whether it donates or withdraws electron density—determine the outcome. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions.[3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position.[4]

However, in the context of drug development and complex molecule synthesis, chemists rarely work with such simple substrates. Polysubstituted benzenes are the norm, and predicting the site of further substitution requires a nuanced understanding of three competing factors:

-

The Hierarchy of Directing Groups: When multiple substituents are present, which one dictates the position of the incoming electrophile?

-

Cooperative vs. Antagonistic Effects: Do the substituents work together to direct to the same position, or do they compete?

-

Steric Hindrance: How do the sizes of the existing substituents and the incoming electrophile influence the final product distribution?[1][5]

This guide will systematically dissect these factors to provide a robust framework for predicting and controlling the outcomes of EAS reactions on complex aromatic scaffolds.

The Hierarchy of Directing Effects: Who Wins the Electronic Tug-of-War?

When multiple substituents are present on an aromatic ring, the regiochemical outcome is determined by the most powerful activating group.[6][7] This is the fundamental rule of thumb. Activating groups stabilize the positive charge of the arenium ion intermediate through resonance or inductive effects, lowering the activation energy for substitution at the positions they direct to (ortho and para).[1][4] A stronger activator provides greater stabilization, making its preferred positions the most favorable sites for attack.

The directing ability of common functional groups can be organized into a clear hierarchy.

| Category | Substituent Group | Directing Effect | Relative Power |

| Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | ortho, para- | Highest |

| Moderately Activating | -OR (ether), -NHCOR (amide) | ortho, para- | High |

| Weakly Activating | -R (alkyl), -C₆H₅ (phenyl) | ortho, para- | Moderate |

| Weakly Deactivating | -F, -Cl, -Br, -I | ortho, para- | Low |

| Moderately Deactivating | -C=O (ketones, aldehydes, esters), -SO₃H | meta- | Deactivating |

| Strongly Deactivating | -NO₂, -NR₃⁺, -CN, -CF₃ | meta- | Lowest |

Caption: Hierarchy of common substituent groups in electrophilic aromatic substitution, ordered from most activating to most deactivating.

The logic is straightforward: a strongly activating group like -OH or -NH₂ can powerfully donate electron density via resonance, creating significant negative partial charge at the ortho and para positions and strongly stabilizing the corresponding arenium ion.[1] This effect will overwhelmingly dictate the reaction's course, even in the presence of a deactivating group.

Mechanistic Deep Dive: Cooperative, Competing, and Steric Effects

Case Study 1: Cooperative (Reinforcing) Effects in p-Nitrotoluene

When the directing effects of substituents are cooperative, the outcome is highly predictable. Consider the bromination of p-nitrotoluene.

-

The methyl group (-CH₃) is a weakly activating, ortho, para- director.[8]

-

The nitro group (-NO₂) is a strongly deactivating, meta- director.[8][9]

The methyl group directs to the two positions ortho to it (C2 and C6). The nitro group directs to the two positions meta to it, which are the exact same positions (C2 and C6). The effects reinforce each other, and substitution occurs exclusively at the position ortho to the methyl group and meta to the nitro group.[10]

Caption: Cooperative directing effects in the bromination of p-nitrotoluene.

Case Study 2: Competing Effects in m-Cresol (3-Methylphenol)

When directing effects compete, the strongest activating group governs the outcome.[7] In m-cresol, we have:

-

The hydroxyl group (-OH) : a strongly activating, ortho, para- director.

-

The methyl group (-CH₃) : a weakly activating, ortho, para- director.

The hydroxyl group is much more powerful.[7] It directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). The methyl group directs to its ortho positions (C2 and C4) and its para position (C6). All available positions are activated by both groups, but the hydroxyl group's influence is dominant. Therefore, nitration of m-cresol yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, with the distribution influenced by reaction conditions.[11][12]

Caption: Competing but ultimately aligned directing effects in m-cresol.

The Impact of Steric Hindrance

Electronic effects are primary, but steric hindrance can be the deciding factor, especially when choosing between two electronically favorable positions.[5] Substitution at a position flanked by two other groups is highly disfavored.[3]

For example, in the nitration of tert-butylbenzene, the bulky tert-butyl group is an ortho, para- director. Electronically, the ortho and para positions are both activated. However, the sheer size of the tert-butyl group shields the ortho positions from the approaching electrophile. The result is a strong preference for substitution at the sterically accessible para position.[1] While nitration of toluene gives a roughly 2:1 ratio of ortho to para products, nitration of tert-butylbenzene can yield over 70% of the para product.[1] This demonstrates that as steric bulk increases, para substitution is increasingly favored over ortho.[4]

Field Application: A Self-Validating Experimental Protocol

To translate theory into practice, this section provides a robust, self-validating protocol for the nitration of a disubstituted aromatic compound. The choice of methyl benzoate is illustrative: the ester group is a meta-director, providing a clear and predictable outcome. The protocol includes in-process checks (temperature control, TLC) and post-reaction validation (purification, characterization).

Objective: To synthesize methyl m-nitrobenzoate via the electrophilic aromatic substitution of methyl benzoate.

Materials:

-

Methyl benzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol

-

Dichloromethane (DCM)

-

Silica Gel

Protocol Workflow Diagram:

Caption: Experimental workflow for the synthesis of methyl m-nitrobenzoate.

Step-by-Step Procedure:

-

Reaction Setup: In a 125-mL Erlenmeyer flask, place 3 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath for 10 minutes. Slowly add 1.50 mL of methyl benzoate to the cold acid while swirling.[13]

-

Preparation of Nitrating Mixture: In a separate test tube, carefully combine 1 mL of concentrated sulfuric acid and 1 mL of concentrated nitric acid. Mix thoroughly and cool this mixture in the ice bath.[13] The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[9]

-

Nitration: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over 5-10 minutes. It is critical to maintain the internal reaction temperature below 15°C by keeping the flask in the ice bath.[13] A rapid temperature increase can lead to unwanted side reactions and dinitration.[14]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Pour the reaction mixture slowly over a beaker containing approximately 25 g of crushed ice. The product will precipitate as a solid. Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid product with two small portions of cold water, followed by a small portion of cold methanol to remove residual acids and some impurities. Recrystallize the crude product from methanol to obtain the pure methyl m-nitrobenzoate.

-

Characterization: Dry the purified product and determine its melting point. Confirm the structure and purity using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol is self-validating because the physical and spectroscopic data of the final product must match the known values for methyl m-nitrobenzoate, confirming that the predicted meta-directionality was achieved.

Conclusion: A Predictive Framework for Complex Systems

Predicting the outcome of electrophilic aromatic substitution on polysubstituted benzene is a systematic process grounded in mechanistic principles. By adhering to a logical hierarchy of analysis, researchers can confidently design synthetic routes. The guiding principles are:

-

Identify all substituents and classify them as activating/deactivating and ortho,para- or meta-directing.

-

The strongest activating group wins. Its directing effect will be the primary determinant of the substitution pattern.[6][7]

-

Consider cooperative and competing effects. When groups direct to the same position, the product is formed with high selectivity. When they compete, the most powerful activator dictates the major product(s).

-

Evaluate steric hindrance. For any electronically favored positions, assess the steric accessibility. Substitution will be disfavored at crowded sites, particularly those positioned between two existing groups.[3]

By integrating these electronic and steric considerations, professionals in drug development and chemical synthesis can move from simple rules to a deep, predictive understanding of these vital transformations, enabling the rational design and efficient synthesis of complex aromatic molecules.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 10. In a set of reactions p nitrotoluene yielded a product class 12 chemistry CBSE [vedantu.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Structural Isomers of Bromo-chloro-fluoro-methylbenzene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural isomers of bromo-chloro-fluoro-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, and characterization of these compounds, offering field-proven insights and detailed methodologies.

Introduction: Navigating the Isomeric Landscape of Substituted Toluene

The structural diversity of substituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Bromo-chloro-fluoro-methylbenzene, with its varied arrangement of four different substituents on a benzene ring, presents a fascinating case study in isomerism. The specific placement of the bromine, chlorine, fluorine, and methyl groups profoundly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential applications as a synthetic building block.

There are 20 possible structural isomers of bromo-chloro-fluoro-methylbenzene. Understanding the distinct properties and synthetic accessibility of each isomer is crucial for their effective utilization in research and development. This guide will systematically explore these isomers, providing a framework for their synthesis and characterization.

The Twenty Structural Isomers of Bromo-chloro-fluoro-methylbenzene

The nomenclature of these isomers follows the IUPAC system, where the substituents are listed in alphabetical order (bromo, chloro, fluoro, methyl), and the benzene ring is numbered to give the substituents the lowest possible locants. The methyl group of the toluene core is assigned to position 1.

Below is a comprehensive list of the 20 structural isomers:

Table 1: The 20 Structural Isomers of Bromo-chloro-fluoro-methylbenzene

| Isomer Number | IUPAC Name |

| 1 | 2-Bromo-3-chloro-4-fluorotoluene |

| 2 | 2-Bromo-3-chloro-5-fluorotoluene |

| 3 | 2-Bromo-3-chloro-6-fluorotoluene |

| 4 | 2-Bromo-4-chloro-3-fluorotoluene |

| 5 | 2-Bromo-4-chloro-5-fluorotoluene |

| 6 | 2-Bromo-4-chloro-6-fluorotoluene |

| 7 | 2-Bromo-5-chloro-3-fluorotoluene |

| 8 | 2-Bromo-5-chloro-4-fluorotoluene |

| 9 | 2-Bromo-6-chloro-3-fluorotoluene |

| 10 | 2-Bromo-6-chloro-4-fluorotoluene |

| 11 | 3-Bromo-2-chloro-4-fluorotoluene |

| 12 | 3-Bromo-2-chloro-5-fluorotoluene |

| 13 | 3-Bromo-2-chloro-6-fluorotoluene |

| 14 | 3-Bromo-4-chloro-2-fluorotoluene |

| 15 | 3-Bromo-4-chloro-5-fluorotoluene |

| 16 | 3-Bromo-5-chloro-2-fluorotoluene |

| 17 | 4-Bromo-2-chloro-3-fluorotoluene |

| 18 | 4-Bromo-2-chloro-5-fluorotoluene |

| 19 | 4-Bromo-3-chloro-2-fluorotoluene |

| 20 | 5-Bromo-3-chloro-2-fluorotoluene |

Synthetic Strategies: A Multi-step Approach

The synthesis of specific bromo-chloro-fluoro-methylbenzene isomers is a nuanced process that typically involves a multi-step approach, leveraging the directing effects of existing substituents on the aromatic ring. The two primary strategies employed are electrophilic aromatic substitution and the Sandmeyer reaction.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for introducing halogen and other functional groups onto a benzene ring. The methyl group of the toluene starting material is an ortho-, para-director and an activating group. However, the halogen substituents are deactivating yet also ortho-, para-directing. The interplay of these directing effects must be carefully considered when planning a synthetic route.

General Workflow for Electrophilic Halogenation:

Caption: General workflow for electrophilic halogenation of a substituted toluene.

Protocol 1: Synthesis of 2-Bromo-4-fluorotoluene via Electrophilic Bromination

This protocol describes the bromination of 4-fluorotoluene, yielding a mixture of isomers from which 2-bromo-4-fluorotoluene can be isolated.[1]

Materials:

-

4-Fluorotoluene

-

Bromine

-

Glacial acetic acid

-

Iron powder

-

Iodine

Procedure:

-

In a suitable reaction vessel, dissolve 110 g of 4-fluorotoluene in 40 ml of glacial acetic acid.

-

Add 1.1 g of iron powder and 1.1 g of iodine to the solution.

-

In a separate container, prepare a solution of 160 g of bromine in 60 ml of glacial acetic acid.

-

Add the bromine solution to the 4-fluorotoluene solution all at once.

-

Control the initial exothermic reaction by cooling with a water bath to maintain a temperature of 25-27°C.

-

Stir the mixture at this temperature for 3 hours.

-

Remove the glacial acetic acid and any unreacted 4-fluorotoluene by distillation under vacuum.

-

Distill the remaining mixture under reduced pressure (20 mbars) at a temperature between 65°C and 85°C to collect a mixture of monobrominated isomers.

-

Separate the isomers by fractional distillation on a column to obtain pure 2-bromo-4-fluorotoluene (boiling point: 176-178°C) and 3-bromo-4-fluorotoluene (boiling point: 184-185°C).[1]

The Sandmeyer Reaction: Versatility from Diazonium Salts

The Sandmeyer reaction is an indispensable tool for introducing a wide range of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[2] This method is particularly useful when direct electrophilic substitution is not feasible or leads to undesired isomer mixtures. The starting materials for this reaction are aromatic amines (anilines).

General Workflow for the Sandmeyer Reaction:

Caption: General workflow for the Sandmeyer reaction to produce aryl halides.

Protocol 2: Synthesis of 2-Bromo-4-chlorotoluene via Sandmeyer Reaction

This protocol details the synthesis of 2-bromo-4-chlorotoluene starting from 5-chloro-2-methylaniline.[3]

Materials:

-

5-Chloro-2-methylaniline

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Methyl-tert-butyl ether

-

Potassium carbonate (K₂CO₃)

Procedure:

-

In a 3000 ml beaker equipped with a mechanical stirrer, slowly add 142 g (1.00 mol) of melted 5-chloro-2-methylaniline to 1200 ml of 23% aqueous HBr.

-

Stir the mixture for 20 minutes and then cool to -5°C.

-

Prepare a solution of 70.0 g (1.00 mol) of NaNO₂ in 400 ml of water and add it dropwise to the aniline mixture over 1.5 hours, maintaining the temperature at -5°C.

-

In a separate vessel, prepare a solution of 144 g (1.00 mol) of CuBr in 400 ml of 47% HBr and cool it to 0°C.

-

Add the freshly prepared diazonium salt solution in several portions to the CuBr solution.

-

Warm the resulting mixture to 70°C and stir for 30 minutes.

-

Cool the mixture to room temperature and extract the product with three 500 ml portions of methyl-tert-butyl ether.

-

Combine the organic extracts, dry over K₂CO₃, and evaporate the solvent.

-

Purify the crude product by fractional distillation to yield 2-bromo-4-chlorotoluene as a colorless oil (boiling point: 81-84°C at 7 mm Hg).[3] The ¹H NMR spectrum in CDCl₃ shows signals at δ 7.45 (d, J=1.8 Hz, 1H), 7.34 (dd, J=6.0 Hz, J=1.8 Hz, 1H), 7.12 (d, J=6.0 Hz, 1H), and 2.43 (s, 3H).[3]

Characterization of Bromo-chloro-fluoro-methylbenzene Isomers

The unambiguous identification of each isomer requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with physical property measurements.

Table 2: Physicochemical Properties of Selected Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Reference |

| 2-Bromo-3-chloro-5-fluorotoluene | 1242339-16-7 | 223.47 | 223.5 (Predicted) | 1.618 (Predicted) | [4][5] |

| 2-Bromo-5-chloro-3-fluorotoluene | 1242339-10-1 | 223.47 | - | - | [2][6] |

| 3-Bromo-2-chloro-6-fluorotoluene | 203302-92-5 | 223.47 | 160-161 | 1.68 | [7] |

| 4-Bromo-3-chlorotoluene | 6627-51-6 | 205.48 | - | - | [8] |

| 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | 223.47 | 155-160 | 1.65 | [9][10] |

Note: Experimental data for many of these isomers is not widely published, and some values are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the substitution pattern on the benzene ring. The chemical shifts of the aromatic protons and the methyl group, as well as the coupling constants between adjacent protons, provide a unique fingerprint for each isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of the aromatic ring and the C-H bonds. The out-of-plane bending vibrations in the 650-900 cm⁻¹ region can be particularly informative for determining the substitution pattern of the benzene ring.

Applications in Drug Development and Research

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Bromo-chloro-fluoro-methylbenzene isomers serve as versatile intermediates in the synthesis of more complex bioactive molecules.[7][10][11] The specific substitution pattern of the halogens can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

While specific drug candidates derived directly from these isomers are not extensively documented in publicly available literature, they represent a valuable class of building blocks for the synthesis of novel compounds in drug discovery programs. For instance, 2-bromo-5-fluorotoluene is utilized as a key intermediate in the synthesis of various pharmaceuticals.[11]

Conclusion

The 20 structural isomers of bromo-chloro-fluoro-methylbenzene represent a rich source of chemical diversity for researchers in synthetic and medicinal chemistry. This guide has provided a foundational understanding of their nomenclature, synthetic strategies, and characterization techniques. The detailed protocols for the synthesis of representative isomers highlight the importance of multi-step approaches and the careful application of fundamental organic reactions. As the demand for novel and structurally complex molecules in drug discovery continues to grow, the utility of these halogenated toluene derivatives as versatile synthetic intermediates is poised to expand.

References

- 1. prepchem.com [prepchem.com]

- 2. 2-Bromo-5-chloro-1-fluoro-3-methylbenzene | C7H5BrClF | CID 50998611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Bromo-3-chloro-5-fluorotoluene | 1242339-16-7 [sigmaaldrich.com]

- 5. 2-Bromo-3-chloro-5-fluorotoluene CAS 1242339-16-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2-Bromo-5-chloro-3-fluorotoluene [oakwoodchemical.com]

- 7. chembk.com [chembk.com]

- 8. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-chloro-3-fluoro-2-methylbenzene as a Chemical Intermediate

Abstract

This document provides a comprehensive technical guide on the strategic applications of 5-Bromo-1-chloro-3-fluoro-2-methylbenzene (CAS No. 1160574-49-1) as a versatile chemical intermediate.[1] Primarily tailored for researchers, medicinal chemists, and process development scientists, these notes detail the compound's utility in constructing complex molecular architectures central to pharmaceutical and agrochemical development. We present detailed, field-proven protocols for cornerstone synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. The causality behind experimental choices, safety protocols, and data interpretation are elucidated to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Polysubstituted Benzene Scaffolds